molecular formula C18H16N4O2 B12169415 N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B12169415
M. Wt: 320.3 g/mol
InChI Key: ADYQQIBRUKNZBQ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a synthetic organic compound that features a benzimidazole moiety linked to an isoindoline structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole Derivative: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.

    Formation of Isoindoline Derivative: The isoindoline structure can be synthesized by the reduction of phthalimide derivatives.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the isoindoline derivative using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole structures, such as albendazole and mebendazole, which are used as antiparasitic agents.

    Isoindoline Derivatives: Compounds with isoindoline structures, such as thalidomide, which has immunomodulatory effects.

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is unique due to its combined benzimidazole and isoindoline structures, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C18H16N4O2/c23-17(9-15-11-5-1-2-6-12(11)18(24)22-15)19-10-16-20-13-7-3-4-8-14(13)21-16/h1-8,15H,9-10H2,(H,19,23)(H,20,21)(H,22,24)

InChI Key

ADYQQIBRUKNZBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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